1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide
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Overview
Description
1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an indoline core with a sulfonamide group, an acetyl group, and a pyridazinone moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indoline derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Acetylation: The acetyl group can be added through acetylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Pyridazinone Moiety: The pyridazinone moiety can be attached via nucleophilic substitution reactions, where the appropriate pyridazinone derivative reacts with the indoline-sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the sulfonamide or pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It may be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s chemical properties could be explored for the development of novel materials with specific functionalities.
Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-2-methylindoline-5-sulfonamide: Lacks the pyridazinone moiety, potentially altering its biological activity.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide: Lacks the acetyl group, which may affect its chemical reactivity and interactions.
Uniqueness
1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-acetyl-2-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-11-15-12-16(6-7-17(15)22(13)14(2)23)27(25,26)20-9-4-10-21-18(24)5-3-8-19-21/h3,5-8,12-13,20H,4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYBPAIZUAIOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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